Retaspimycin - 857402-23-4

Retaspimycin

Catalog Number: EVT-341427
CAS Number: 857402-23-4
Molecular Formula: C31H45N3O8
Molecular Weight: 587.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Retaspimycin hydrochloride, also known as IPI-504, is a semi-synthetic derivative of the naturally occurring ansamycin antibiotic, geldanamycin. [] It belongs to the class of benzoquinone ansamycins and is recognized as a potent and selective inhibitor of heat shock protein 90 (Hsp90). [, , ] Hsp90 is a molecular chaperone crucial for the proper folding, stability, and function of numerous proteins, including many involved in oncogenesis. [, , ] By inhibiting Hsp90, retaspimycin disrupts the function and promotes the degradation of these client proteins, leading to significant antitumor effects in various preclinical cancer models. [, ]

Mechanism of Action

Retaspimycin hydrochloride exerts its anticancer effects primarily through the inhibition of Hsp90. [, , ] It binds to the ATP-binding pocket of Hsp90, disrupting its chaperone function. [, , ] This inhibition leads to the degradation of numerous Hsp90 client proteins, many of which are essential for cancer cell growth and survival. [, , , ]

  • Receptor Tyrosine Kinases: KIT, PDGFRα, EGFR, HER2, FLT3 [, , , , , , , , , ]
  • Signaling Molecules: AKT, RAF, IKK [, , , , , , , ]
  • Other Oncoproteins: Cyclin D1, BCL-2, c-MET, FLIP, XIAP, cIAP2 [, , , ]

By degrading these client proteins, retaspimycin hydrochloride disrupts multiple signaling pathways involved in cell proliferation, survival, angiogenesis, and other hallmarks of cancer, ultimately leading to tumor cell death. [, , , , , , , , , , , , , , , , , , ]

Physical and Chemical Properties Analysis

The defining physical property of retaspimycin hydrochloride is its high water solubility, exceeding 200 mg/mL. [] This is significantly greater than the solubility of 17-AAG, making retaspimycin hydrochloride more amenable to intravenous administration in clinical settings. [, , ] This enhanced solubility stems from its existence as a hydrochloride salt, attributed to the presence of the hydroquinone group in its structure. [, , ] Other physical and chemical properties are not extensively described in the provided literature.

Applications
  • Hematologic Malignancies: Retaspimycin hydrochloride has shown promising results in preclinical models of multiple myeloma [, , ], B-cell acute lymphoblastic leukemia (B-ALL) [, ], and chronic myelogenous leukemia (CML), especially in cases with the T315I mutation, which confers resistance to conventional tyrosine kinase inhibitors. [, , ]

  • Solid Tumors: Significant antitumor effects have been observed in preclinical studies involving various solid tumor types, including gastrointestinal stromal tumors (GIST) [, , , , , ], non-small cell lung cancer (NSCLC) [, , , , , ], breast cancer [, , , , ], pancreatic cancer [], and gastric cancer. []

Future Directions
  • Clinical Development: Further clinical trials are necessary to determine the optimal dosage, schedules, and combinations with other anticancer agents for different tumor types. The identification of predictive biomarkers for response to retaspimycin hydrochloride is also crucial for personalized medicine approaches. [, , ]

  • Resistance Mechanisms: Investigating the mechanisms of resistance to retaspimycin hydrochloride will be essential for developing strategies to overcome treatment failure and improve patient outcomes. []

  • Combination Therapies: Exploring rational combinations of retaspimycin hydrochloride with other targeted therapies, chemotherapy, or immunotherapy holds promise for enhancing efficacy and potentially overcoming drug resistance. [, , , , , , ]

  • Understanding the Role of Hsp90 in Different Cancers: In-depth investigation of the diverse roles of Hsp90 and its client proteins in various cancer types will provide valuable insights for developing more effective Hsp90-targeted therapies. []

17-Allylamino-17-demethoxygeldanamycin (17-AAG)

Compound Description: 17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as tanespimycin, is a geldanamycin derivative and a potent inhibitor of heat shock protein 90 (Hsp90). Like retaspimycin, it binds to the ATP-binding pocket of Hsp90, leading to the degradation of client proteins involved in tumor growth and survival. 17-AAG has been extensively studied in clinical trials for various cancer types. []

17-Amino-17-demethoxygeldanamycin (17-AG)

Compound Description: 17-Amino-17-demethoxygeldanamycin (17-AG) is another active metabolite of both 17-AAG and retaspimycin. [, ] It also exhibits inhibitory activity against Hsp90, contributing to the overall anti-cancer effects observed with these compounds. []

Relevance: As an active metabolite of retaspimycin, 17-AG plays a role in the overall pharmacological activity of the drug. [, ] While 17-AG itself possesses anti-cancer properties through Hsp90 inhibition, its potency is generally considered lower than that of 17-AAG and retaspimycin. []

Geldanamycin

Compound Description: Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic that served as the basis for the development of several Hsp90 inhibitors, including 17-AAG, 17-DMAG, and retaspimycin. [, ] It binds to Hsp90 and disrupts its chaperone function, leading to the degradation of client proteins involved in cancer cell growth and survival. [, ]

17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG)

Compound Description: 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG), also known as alvespimycin, is another geldanamycin derivative and Hsp90 inhibitor. [] Like retaspimycin, it disrupts Hsp90 function and induces the degradation of client proteins, leading to anti-cancer effects.

Relevance: 17-DMAG is structurally related to retaspimycin and shares its mechanism of action by targeting Hsp90. [] Both compounds are synthetic analogs designed to improve upon the limitations of geldanamycin, including solubility and toxicity profiles. 17-DMAG has been investigated in clinical trials for various cancer types. []

Properties

CAS Number

857402-23-4

Product Name

Retaspimycin

IUPAC Name

[13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate

Molecular Formula

C31H45N3O8

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C31H45N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)

InChI Key

OAKGNIRUXAZDQF-UHFFFAOYSA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC

Synonyms

17-(allylamino)-17-demethoxy-geldanamycin
17-(allylamino)-17-demethoxygeldanamycin
17-AAG
17-allyl-aminogeldanamycin
17-allylamino-17-demethoxygeldanamycin
17-allylamino-17-demethoxygeldanamycin hydroquinone
17-allylamino-17-demethoxygeldanamycin hydroquinone salt
17-allylamino-geldanamycin
17-allylaminogeldanamycin
17-N-allylamino-17-demethoxygeldanamycin
17AAG
CNF1010
IPI 493
IPI 504
IPI-493
IPI-504
IPI493
IPI504
NSC 330507
NSC-330507
retaspimycin hydrochloride
tanespimycin

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)\C)OC)OC(=O)N)\C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.